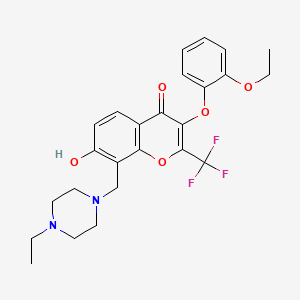

3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

CAS No.: 773152-57-1

Cat. No.: VC7684781

Molecular Formula: C25H27F3N2O5

Molecular Weight: 492.495

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773152-57-1 |

|---|---|

| Molecular Formula | C25H27F3N2O5 |

| Molecular Weight | 492.495 |

| IUPAC Name | 3-(2-ethoxyphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |

| Standard InChI | InChI=1S/C25H27F3N2O5/c1-3-29-11-13-30(14-12-29)15-17-18(31)10-9-16-21(32)23(24(25(26,27)28)35-22(16)17)34-20-8-6-5-7-19(20)33-4-2/h5-10,31H,3-4,11-15H2,1-2H3 |

| Standard InChI Key | ANLGBZMFXQKYCE-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4OCC)C(F)(F)F)O |

Introduction

3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic molecule belonging to the class of chromenone derivatives, which are closely related to flavonoids. This compound has garnered significant attention due to its potential applications in medicinal chemistry and drug development. Its unique structure, featuring a chromenone backbone with various functional groups, makes it an interesting candidate for further research.

Synthesis

The synthesis of 3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step chemical reactions. While specific details on reagents and conditions are not widely available, the synthesis generally requires careful control of temperature, solvents, and reaction times to achieve high yields and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the final product.

Biological Activities and Potential Applications

Research on 3-(2-ethoxyphenoxy)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is ongoing, with potential applications in various therapeutic areas. The compound's mechanism of action is not fully elucidated but may involve interactions with biological targets relevant to diseases such as cancer or neurological disorders. Studies typically involve assessing the compound's effects on cell lines or animal models to understand its pharmacological profile.

Comparison with Related Compounds

Other chromenone derivatives, such as 7-hydroxy-4-phenylchromen-2-one, have shown diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects . These compounds often undergo modifications to enhance their efficacy or create derivatives with improved pharmacological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume